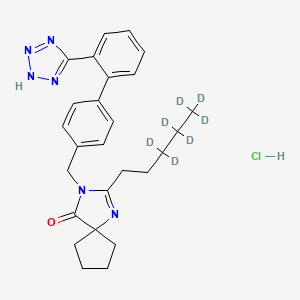

Irbesartan-d7 (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Irbesartan-d7 (hydrochloride) is a deuterated form of Irbesartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and diabetic nephropathy. The deuterated version, Irbesartan-d7, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Irbesartan due to its stable isotope labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Irbesartan-d7 (hydrochloride) involves several key steps, including the formation of tetrazole from a secondary amide, N-alkylation, and debenzylation. The initial step involves the condensation of 4’-Bromomethyl-biphenyl-2-carbonitrile with 2-butyl-1,3-diaza-spiro[4,4]non-1-en-4-one hydrochloride using sodium hydride as a base and dimethyl formamide as the solvent . This is followed by tetrazole formation using tributyltin azide in xylene, and the final step involves trityl protection and subsequent cleavage with aqueous hydrochloride in a methanol and tetrahydrofuran mixture .

Industrial Production Methods

For large-scale production, the process must be safe, ecologically sound, and economically viable. The industrial production of Irbesartan-d7 (hydrochloride) typically involves optimizing the reaction conditions to ensure high yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Irbesartan-d7 (hydrochloride) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the tetrazole ring.

Substitution: N-alkylation and other substitution reactions are common in its synthesis.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Sodium hydride and dimethyl formamide are frequently used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various metabolites and intermediates that are crucial for the synthesis and modification of Irbesartan-d7 (hydrochloride) .

Scientific Research Applications

Irbesartan-d7 (hydrochloride) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Irbesartan.

Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.

Drug Development: Used in the development of new antihypertensive drugs.

Biological Studies: Understanding the interaction of the drug with biological systems

Mechanism of Action

Irbesartan-d7 (hydrochloride) works by blocking the binding of angiotensin II to the AT1 receptor in tissues such as vascular smooth muscle and the adrenal gland. This prevents vasoconstriction and the release of aldosterone, leading to a decrease in blood pressure . The compound binds to the AT1 receptor with high affinity, thereby inhibiting the physiological effects of angiotensin II .

Comparison with Similar Compounds

Similar Compounds

Losartan: Another angiotensin II receptor antagonist used for hypertension.

Valsartan: Similar in function but differs in its chemical structure and pharmacokinetics.

Candesartan: Known for its longer duration of action compared to Irbesartan.

Uniqueness

Irbesartan-d7 (hydrochloride) is unique due to its deuterated form, which provides stability and allows for detailed pharmacokinetic studies. Compared to other angiotensin II receptor antagonists, Irbesartan has a higher affinity for the AT1 receptor and a longer half-life, making it effective for once-daily dosing .

Properties

Molecular Formula |

C26H31ClN6O |

|---|---|

Molecular Weight |

486.1 g/mol |

IUPAC Name |

2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one;hydrochloride |

InChI |

InChI=1S/C26H30N6O.ClH/c1-2-3-4-11-23-27-26(16-7-8-17-26)25(33)32(23)18-19-12-14-20(15-13-19)21-9-5-6-10-22(21)24-28-30-31-29-24;/h5-6,9-10,12-15H,2-4,7-8,11,16-18H2,1H3,(H,28,29,30,31);1H/i1D3,2D2,3D2; |

InChI Key |

FFIVWVZFTZLWBE-DEPOAORMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.Cl |

Canonical SMILES |

CCCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.